molecular formula C22H16ClN3O4S B265077 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B265077
M. Wt: 453.9 g/mol
InChI Key: KJKYIXISBMDPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as CTPB and is a highly selective inhibitor of the transcription factor NF-κB. In

Mechanism of Action

CTPB is a highly selective inhibitor of the transcription factor NF-κB. NF-κB is a key regulator of the immune response and plays a critical role in the development of inflammatory diseases and cancer. By inhibiting NF-κB, CTPB can reduce inflammation and inhibit the growth of cancer cells. CTPB has also been shown to inhibit the production of pro-inflammatory cytokines, further reducing inflammation.
Biochemical and Physiological Effects:
CTPB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. CTPB has also been shown to inhibit the activation of NF-κB, reducing inflammation and inhibiting the growth of cancer cells. Additionally, CTPB has been shown to have neuroprotective effects, protecting against oxidative stress and reducing neuronal cell death.

Advantages and Limitations for Lab Experiments

The advantages of using CTPB in lab experiments include its high selectivity for NF-κB and its ability to reduce inflammation and inhibit the growth of cancer cells. However, CTPB has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, CTPB has a short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are many potential future directions for research on CTPB. One area of research could be the development of more effective formulations of CTPB that have improved solubility and a longer half-life. Additionally, further research could be conducted to investigate the potential use of CTPB in the treatment of other diseases such as cardiovascular disease and diabetes. Finally, research could be conducted to investigate the potential use of CTPB in combination with other drugs to enhance its effectiveness.

Synthesis Methods

The synthesis of CTPB involves the reaction of 2-methoxyphenylboronic acid with 7-chloro-3,9-dihydroxy-2,4-dioxo-1,2,3,4-tetrahydrochromeno[2,3-c]pyrrole in the presence of a palladium catalyst. The resulting intermediate is then reacted with 5-ethyl-1,3,4-thiadiazol-2-amine to obtain CTPB. The synthesis of CTPB has been optimized for high yield and purity, making it an ideal compound for research purposes.

Scientific Research Applications

CTPB has been extensively researched for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as arthritis and colitis. CTPB has also been shown to have anti-cancer properties and has been investigated for its potential use in the treatment of various types of cancer. Additionally, CTPB has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C22H16ClN3O4S

Molecular Weight

453.9 g/mol

IUPAC Name

7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H16ClN3O4S/c1-3-16-24-25-22(31-16)26-18(12-6-4-5-7-14(12)29-2)17-19(27)13-10-11(23)8-9-15(13)30-20(17)21(26)28/h4-10,18H,3H2,1-2H3

InChI Key

KJKYIXISBMDPOT-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5OC

Canonical SMILES

CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.